molecular formula C16H19IO3 B13491785 Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13491785
M. Wt: 386.22 g/mol
InChI Key: FDKPUDPUXUDACJ-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with an iodomethyl group, a 4-methylphenyl ring, and an ethyl ester moiety. The 4-methylphenyl substituent contributes steric bulk and lipophilicity, which may influence solubility and biological interactions.

Properties

Molecular Formula

C16H19IO3

Molecular Weight

386.22 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H19IO3/c1-3-19-14(18)16-8-15(9-16,10-17)20-13(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3

InChI Key

FDKPUDPUXUDACJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be catalyzed by photochemical methods, allowing for the efficient formation of the desired product . The reaction conditions often include the use of specific solvents and catalysts to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and high-yield production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound is best understood by comparing it to analogs with varying substituents on the bicyclohexane core or phenyl ring. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (Target Compound) 4-methylphenyl, iodomethyl ~410.2* Moderate lipophilicity; iodine enhances reactivity for further functionalization. N/A
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(CF₃S)phenyl, iodomethyl 456.20 Higher hydrophobicity due to CF₃S group; potential metabolic stability.
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,3-dimethyl, iodomethyl 324.15 Reduced steric hindrance; dimethyl groups may improve synthetic yield.
Ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,4-dichlorophenyl, iodomethyl ~435.7* Electron-withdrawing Cl groups enhance electrophilicity; potential pesticidal activity.
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(CF₃O)phenyl, iodomethyl 456.20 CF₃O group increases resistance to oxidative degradation; suited for agrochemical applications.

*Calculated based on structural similarity to analogs.

Key Observations :

Substituent Effects on Reactivity :

  • The iodomethyl group is conserved across analogs, enabling versatile reactivity (e.g., Suzuki couplings, alkylation). The target compound’s iodine atom is less sterically hindered than bulkier groups (e.g., CF₃S in ), favoring nucleophilic displacement.
  • Electron-donating vs. withdrawing groups : The 4-methylphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing substituents like CF₃O () or Cl (). This difference may modulate electronic properties in catalytic cycles or binding interactions.

Molecular Weight: The target compound (~410 g/mol) falls within the range of drug-like molecules, unlike the lighter dimethyl variant (324 g/mol, ), which may lack sufficient interaction sites for biological activity.

Synthetic Accessibility :

  • Derivatives with 3,3-dimethyl groups () are synthesized in higher purity (95%) compared to trifluoromethylsulfanyl analogs (90%, ), suggesting steric simplicity improves yield.
  • The 3,4-dichlorophenyl analog () requires rigorous purification (e.g., column chromatography), mirroring challenges in isolating halogenated bicyclic compounds.

Potential Applications: Pharmaceuticals: The target compound’s iodine and methyl groups make it a candidate for radiolabeling or prodrug development. Agrochemicals: CF₃O and CF₃S analogs () are prioritized for pesticidal use due to their resistance to environmental degradation.

Research Findings and Implications

  • Structural Characterization : Tools like SHELX () and ORTEP () are critical for resolving the strained bicyclohexane core’s geometry, particularly the oxabridge’s bond angles and torsional strain.
  • Synthetic Challenges : The iodomethyl group’s sensitivity to light and moisture necessitates inert reaction conditions (e.g., argon atmosphere, anhydrous solvents) .

Biological Activity

Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS Number: 2694735-13-0) is a complex organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, backed by diverse sources.

Basic Information

  • Molecular Formula : C16H19IO3
  • Molecular Weight : 386.22 g/mol
  • CAS Number : 2694735-13-0

Structural Characteristics

The compound features a bicyclic structure which is significant for its biological interactions. The presence of an iodine atom and a methylphenyl group contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight386.22 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties. The iodine atom may enhance the compound's ability to penetrate microbial cell walls, leading to increased efficacy against various pathogens.

Case Studies

  • Anticancer Potential : Research has shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. This compound's structural similarity to these compounds suggests it may also possess anticancer properties, although direct studies are needed.
  • Neuroprotective Effects : Some derivatives of bicyclic compounds have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. This compound could be explored for similar effects due to its unique structure.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Iodination : A suitable bicyclic precursor undergoes iodination using iodine in a solvent such as dichloromethane.
  • Esterification : The iodinated product is then esterified to introduce the ethyl carboxylate group.

Industrial Production

Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity, ensuring the compound's availability for research and potential therapeutic applications.

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